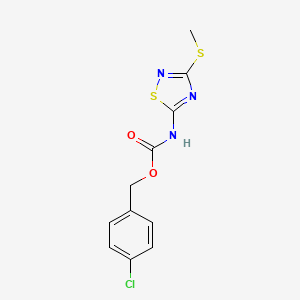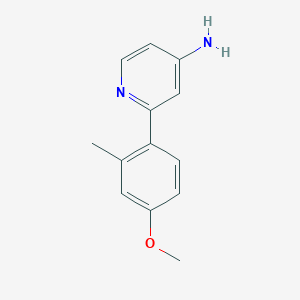![molecular formula C15H17N5O2 B4419810 1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B4419810.png)
1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}furan-2-yl)phenyl]ethanol
描述
1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}furan-2-yl)phenyl]ethanol is a complex organic compound that features a tetrazole ring, a furan ring, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}furan-2-yl)phenyl]ethanol typically involves multiple steps, starting from commercially available precursors One common method involves the formation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditionsThe final step involves the reduction of the intermediate compound to yield the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反应分析
Types of Reactions
1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}furan-2-yl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学研究应用
1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}furan-2-yl)phenyl]ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of 1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}furan-2-yl)phenyl]ethanol involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The furan ring and phenyl group contribute to the compound’s overall binding affinity and specificity .
相似化合物的比较
Similar Compounds
Losartan: A well-known angiotensin II receptor antagonist that also contains a tetrazole ring.
Valsartan: Another angiotensin II receptor antagonist with a similar structure.
Candesartan: A compound with a tetrazole ring used in the treatment of hypertension.
Uniqueness
1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}furan-2-yl)phenyl]ethanol is unique due to its combination of a tetrazole ring, a furan ring, and a phenyl group. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds .
属性
IUPAC Name |
1-[4-[5-[[(1-methyltetrazol-5-yl)amino]methyl]furan-2-yl]phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10(21)11-3-5-12(6-4-11)14-8-7-13(22-14)9-16-15-17-18-19-20(15)2/h3-8,10,21H,9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVSGDCFNDFQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNC3=NN=NN3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-2,6-dioxo-N-[2-(2-propylphenoxy)ethyl]-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4419732.png)
![4-methoxy-N-(3-methyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419733.png)
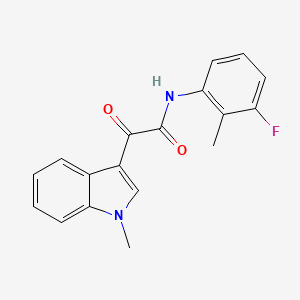
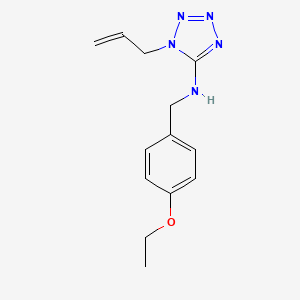
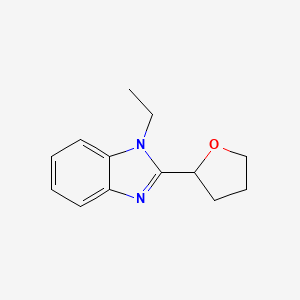
![2-METHOXY-N-[1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE](/img/structure/B4419764.png)
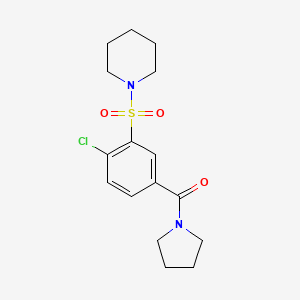
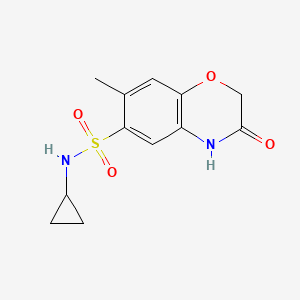
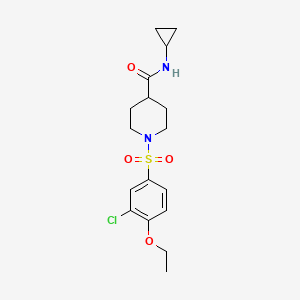
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B4419782.png)
![3-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}-1-PHENYLUREA](/img/structure/B4419790.png)
![1-[(3,4-DICHLOROPHENYL)SULFONYL]-2-PYRROLIDINECARBOXAMIDE](/img/structure/B4419798.png)
